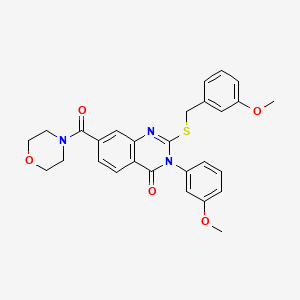![molecular formula C27H22ClN5O4 B2521856 N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 899348-74-4](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C27H22ClN5O4 and its molecular weight is 515.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Cancer Research
Quinazolines, including those with modifications such as triazolo[4,3-c] or [1,2,4]triazolo[4,3-a] substitutions, have been recognized for their anticancer properties. For instance, the cytotoxicity and DNA interaction of certain quinazoline derivatives have been evaluated in cancer cell lines, showing potential as anticancer agents due to their ability to induce cytotoxic effects and possibly interact with DNA (R. Ovádeková et al., 2005). This suggests a mechanism of action that could be relevant to the scientific research applications of structurally related compounds like the one .
Antihypertensive and Antimicrobial Potential
Other derivatives have shown promise in antihypertensive and antimicrobial applications. For example, certain 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones demonstrated significant antihypertensive activity in animal models, suggesting potential for the development of new cardiovascular drugs (V. Alagarsamy & U. S. Pathak, 2007). Additionally, compounds incorporating triazoloquinazoline structures have been explored for their antimicrobial properties, indicating a broad spectrum of biological activity that could extend to the compound of interest.
Molecular Docking and Structure-Activity Relationships
The structure-activity relationships of triazoloquinazoline adenosine antagonists highlight the importance of specific substitutions for biological activity, which could inform the design and application of related compounds in scientific research (J. Francis et al., 1988). Molecular docking studies, such as those conducted on quinazolinone analogues for antitumor activity, provide insights into the potential interaction sites and mechanisms of action of these compounds at the molecular level (Ibrahim A. Al-Suwaidan et al., 2016), which could be relevant to understanding how the compound might interact with biological targets.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzylamine with 2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate to form the intermediate, which is then reacted with 4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate", "4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-(1,3-benzodioxol-5-ylmethyl)-2-methylmalonate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate.", "Step 2: The intermediate is then reacted with 4-amino-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-3-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.", "Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound." ] } | |
CAS-Nummer |
899348-74-4 |
Molekularformel |
C27H22ClN5O4 |
Molekulargewicht |
515.95 |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C27H22ClN5O4/c28-19-8-5-17(6-9-19)15-32-26(35)20-3-1-2-4-21(20)33-24(30-31-27(32)33)11-12-25(34)29-14-18-7-10-22-23(13-18)37-16-36-22/h1-10,13H,11-12,14-16H2,(H,29,34) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)
![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)

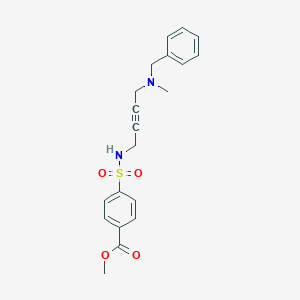
![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
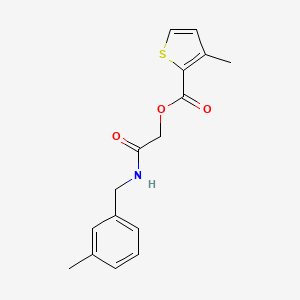
![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)
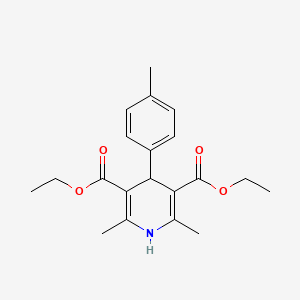
![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)
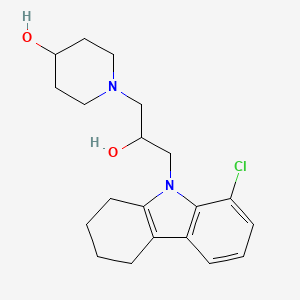
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)
